Renchangianin B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C34H38O11 |

|---|---|

Molecular Weight |

622.7 g/mol |

IUPAC Name |

[(8S,9S,10S,11R)-3,9,16-trihydroxy-4,5,14,15-tetramethoxy-9,10-dimethyl-11-[(Z)-2-methylbut-2-enoyl]oxy-8-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl] benzoate |

InChI |

InChI=1S/C34H38O11/c1-9-17(2)32(37)44-28-18(3)34(4,39)31(45-33(38)19-13-11-10-12-14-19)21-16-23(41-6)30(43-8)27(36)25(21)24-20(28)15-22(40-5)29(42-7)26(24)35/h9-16,18,28,31,35-36,39H,1-8H3/b17-9-/t18-,28+,31-,34-/m0/s1 |

InChI Key |

FGACFCPIJZFIEZ-NLBSZNOBSA-N |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]1[C@@H]([C@]([C@H](C2=CC(=C(C(=C2C3=C(C(=C(C=C13)OC)OC)O)O)OC)OC)OC(=O)C4=CC=CC=C4)(C)O)C |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C(C(C2=CC(=C(C(=C2C3=C(C(=C(C=C13)OC)OC)O)O)OC)OC)OC(=O)C4=CC=CC=C4)(C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Isolating Renchangianin B from Kadsura renchangiana Stems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of Renchangianin B, a dibenzocyclooctene-type lignan, from the stems of Kadsura renchangiana. While a specific, detailed protocol for the isolation of this compound is not extensively documented in publicly available literature, this document outlines a generalized yet detailed experimental workflow based on established methodologies for the separation of similar lignans from the Kadsura genus.[1][2][3][4] This guide is intended to equip researchers with the necessary information to approach the isolation and purification of this potentially bioactive compound.

Introduction to this compound

This compound is a member of the dibenzocyclooctadiene lignan family, a class of natural products known for their complex chemical structures and diverse biological activities.[5] Lignans from the Kadsura genus, in particular, have attracted significant attention for their potential therapeutic applications, including anti-inflammatory, antiviral, and cytotoxic properties. This compound is specifically isolated from the stems of Kadsura renchangiana, a plant belonging to the Schisandraceae family.

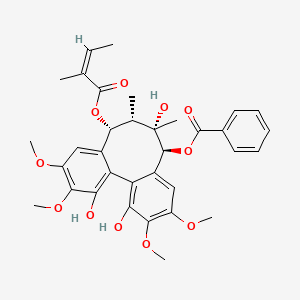

Chemical Structure:

The chemical structure of this compound is characterized by a central eight-membered cyclooctadiene ring fused to two phenyl rings, with various oxygenated substituents.

-

Molecular Formula: C₃₄H₃₈O₁₁

-

Molecular Weight: 622.7 g/mol

-

IUPAC Name: [(8S,9S,10S,11R)-3,9,16-trihydroxy-4,5,14,15-tetramethoxy-9,10-dimethyl-11-[(Z)-2-methylbut-2-enoyl]oxy-8-tricyclo[10.4.0.0²,⁷]hexadeca-1(16),2,4,6,12,14-hexaenyl] benzoate

Experimental Protocol: A Generalized Approach

The following protocol is a composite methodology derived from published procedures for the isolation of dibenzocyclooctadiene lignans from various Kadsura species. Researchers should optimize these steps based on their specific experimental conditions and available equipment.

Plant Material Collection and Preparation

-

Collection: Stems of Kadsura renchangiana should be collected and authenticated by a plant taxonomist.

-

Preparation: The collected stems are washed, air-dried in the shade, and then coarsely powdered using a mechanical grinder.

Extraction

The powdered plant material is subjected to exhaustive extraction to isolate the crude mixture of secondary metabolites.

Table 1: Extraction Parameters

| Parameter | Description |

| Solvent | 95% Ethanol or Acetone |

| Method | Maceration or Soxhlet extraction |

| Ratio (Plant:Solvent) | 1:10 (w/v) |

| Duration | 24-48 hours per extraction cycle |

| Cycles | 3-4 cycles |

| Temperature | Room temperature for maceration; boiling point of the solvent for Soxhlet |

The combined extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

Table 2: Solvent Partitioning Steps

| Step | Solvent System | Purpose |

| 1 | The crude extract is suspended in water and partitioned with petroleum ether. | To remove non-polar constituents like fats and waxes. |

| 2 | The aqueous layer is subsequently partitioned with ethyl acetate. | To extract medium-polarity compounds, including lignans. |

| 3 | The remaining aqueous layer can be further partitioned with n-butanol. | To isolate more polar compounds. |

The ethyl acetate fraction, which is expected to be rich in lignans, is concentrated in vacuo.

Chromatographic Purification

The concentrated ethyl acetate fraction is subjected to a series of chromatographic techniques to isolate this compound.

2.4.1. Silica Gel Column Chromatography (CC)

-

Stationary Phase: Silica gel (100-200 or 200-300 mesh).

-

Mobile Phase: A gradient of petroleum ether-ethyl acetate or chloroform-methanol is typically used, starting with a low polarity and gradually increasing the polarity.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.

2.4.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

Column: A reversed-phase C18 column is commonly employed.

-

Mobile Phase: A gradient of methanol-water or acetonitrile-water is a typical mobile phase.

-

Detection: UV detection at wavelengths such as 220 nm and 254 nm is used to monitor the elution of compounds.

Fractions containing the purified this compound are collected, and the solvent is removed to yield the pure compound.

Structure Elucidation

The structure of the isolated compound is confirmed using various spectroscopic techniques.

Table 3: Spectroscopic Data for Structure Elucidation of Dibenzocyclooctadiene Lignans

| Technique | Purpose | Key Observations |

| Mass Spectrometry (MS) | Determination of molecular weight and molecular formula. | Provides the [M+H]⁺ or [M+Na]⁺ ion peak. |

| ¹H NMR | Provides information on the proton environment in the molecule. | Characteristic signals for aromatic protons, methoxy groups, and methyl groups on the cyclooctadiene ring. |

| ¹³C NMR | Provides information on the carbon skeleton of the molecule. | Reveals the number of different carbon atoms and their chemical environment. |

| 2D NMR (COSY, HSQC, HMBC) | Establishes the connectivity between protons and carbons. | Crucial for assigning the complete structure and stereochemistry. |

| Circular Dichroism (CD) | Determines the absolute stereochemistry of the molecule. | The Cotton effects in the CD spectrum are characteristic of the stereoisomer. |

Visualizing the Workflow

The following diagrams illustrate the key processes in the isolation of this compound.

Caption: Generalized workflow for the isolation and identification of this compound.

Signaling Pathways

Based on the comprehensive search of available scientific literature, there is currently no specific information detailing the signaling pathways modulated by this compound. Research into the biological activities of many lignans from the Kadsura genus is ongoing, and future studies may elucidate the molecular mechanisms of action for this compound.

The diagram below illustrates a hypothetical logical relationship for future investigation into the bioactivity of this compound, based on the known activities of similar compounds.

Caption: Hypothetical workflow for investigating the bioactivity of this compound.

Conclusion

The isolation of this compound from Kadsura renchangiana stems presents an opportunity for the discovery of novel therapeutic agents. This technical guide provides a robust, generalized framework for the extraction, purification, and characterization of this and other related dibenzocyclooctadiene lignans. While the specific biological activities of this compound are yet to be fully elucidated, the methodologies outlined here provide a solid foundation for further research into its potential as a drug development candidate. It is recommended that future work focuses on optimizing the isolation protocol to improve yields and on conducting comprehensive biological assays to uncover the therapeutic potential of this intriguing natural product.

References

- 1. Dibenzocyclooctadiene lignans from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxic dibenzocyclooctadiene lignans from Kadsura coccinea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New dibenzocyclooctadiene lignans from Kadsura induta with their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heteroclitins R-S: new dibenzocylooctadiene lignans from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dibenzocyclooctadiene lignans from Kadsura coccinea - PubMed [pubmed.ncbi.nlm.nih.gov]

Bioactive Lignans from Kadsura Species: A Technical Guide for Drug Discovery and Development

Introduction

The genus Kadsura, belonging to the Schisandraceae family, encompasses approximately 16 species of woody vines predominantly distributed in East and Southeast Asia.[1][2] For centuries, various parts of Kadsura plants, including stems, roots, and leaves, have been integral to traditional medicine for treating conditions such as arthritis and gastritis, promoting circulation, and alleviating pain.[1] Modern phytochemical investigations have revealed that the therapeutic efficacy of Kadsura species can be largely attributed to their rich content of bioactive lignans and triterpenoids.[1][2] Lignans, in particular, have garnered significant scientific interest due to their diverse and complex chemical structures and a wide spectrum of pharmacological activities.

This technical guide provides a comprehensive overview of the bioactive lignans isolated from Kadsura species, with a focus on their chemical diversity, pharmacological properties, and the underlying mechanisms of action. It is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the exploration of natural products for therapeutic applications.

Chemical Diversity of Lignans in Kadsura

Lignans are a large class of polyphenolic compounds derived from the oxidative coupling of two phenylpropanoid units. The lignans isolated from the Kadsura genus are structurally diverse and can be broadly categorized into several types, with dibenzocyclooctadienes being the most abundant. Other significant classes include spirobenzofuranoid dibenzocyclooctadienes, aryltetralins, diarylbutanes, and tetrahydrofurans. Between 2014 and 2021 alone, 81 new lignans were identified from this genus.

Pharmacological Activities of Kadsura Lignans

Lignans from Kadsura species exhibit a remarkable array of biological activities, making them promising candidates for drug development. These activities include anti-inflammatory, antiviral, anticancer, hepatoprotective, and neuroprotective effects.

Anti-inflammatory Activity

Several lignans isolated from Kadsura species have demonstrated potent anti-inflammatory properties. For instance, a study on Kadsura induta led to the isolation of five new dibenzocyclooctadiene lignans, kadsuindutains A–E, along with three known ones. These compounds significantly inhibited nitric oxide (NO) production in lipopolysaccharide (LPS)-activated RAW264.7 macrophage cells, a key inflammatory mediator. The inhibitory concentrations (IC50) for these lignans ranged from 10.7 μM to 34.0 μM. Molecular docking studies suggested that these compounds exhibit good binding affinity to the active sites of inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α).

dot

Caption: Inhibition of Inflammatory Mediators by Kadsura Lignans.

Antiviral Activity

Lignans from the Kadsura genus have shown promising antiviral activities, particularly against the human immunodeficiency virus (HIV) and hepatitis B virus (HBV). For example, binankadsurin A, isolated from Kadsura angustifolia, exhibited anti-HIV activity with an EC50 value of 3.86 µM. Interiorin A and interiorin B from Kadsura heteroclita also showed anti-HIV activity with EC50 values of 1.6 and 1.4 μg/mL, respectively. Furthermore, certain dibenzocyclooctane lignans from Kadsura induta have demonstrated in vitro antiviral effects against HBV.

Anticancer Activity

The anticancer potential of Kadsura lignans has been a significant area of research. These compounds have been shown to exhibit cytotoxicity against various human tumor cell lines. Heilaohulignan C from Kadsura coccinea, for instance, displayed good cytotoxicity in HepG-2 human liver cancer cells with an IC50 value of 9.92 µM. Kadusurain A, also from K. coccinea, showed significant antiproliferative effects against HCT116, A549, HL-60, and HepG2 human tumor cell lines with IC50 values ranging from 1.05 to 11.31 µg/mL.

dot

Caption: Anticancer Mechanisms of Kadsura Lignans.

Hepatoprotective and Neuroprotective Activities

Several lignans from Kadsura have demonstrated protective effects on liver cells. For example, kadcolignan H and kadcolignan J from Kadsura coccinea fruits showed inhibitory effects on triglyceride and total cholesterol levels in HepG2 cells. Some dibenzocyclooctadiene lignans from the same species were found to alleviate acetaminophen-induced hepatotoxicity by inhibiting oxidative stress and activating the Nrf2 pathway. Additionally, certain lignans have exhibited neuroprotective effects, suggesting their potential in the management of neurodegenerative diseases.

Quantitative Data on Bioactive Lignans from Kadsura Species

The following tables summarize the quantitative data on the biological activities of various lignans isolated from Kadsura species.

Table 1: Anti-inflammatory Activity of Lignans from Kadsura induta

| Compound | Lignan Type | IC50 (μM) for NO Inhibition in RAW264.7 cells |

| Kadsuindutain A | Dibenzocyclooctadiene | 10.7 |

| Kadsuindutain B | Dibenzocyclooctadiene | 15.2 |

| Kadsuindutain C | Dibenzocyclooctadiene | 20.5 |

| Kadsuindutain D | Dibenzocyclooctadiene | 28.3 |

| Kadsuindutain E | Dibenzocyclooctadiene | 34.0 |

| Schizanrin F | Dibenzocyclooctadiene | 18.6 |

| Schizanrin O | Dibenzocyclooctadiene | 25.4 |

| Schisantherin J | Dibenzocyclooctadiene | 22.1 |

| L-NMMA (Positive Control) | - | 31.2 |

| Data sourced from |

Table 2: Anticancer Activity of Lignans from Kadsura coccinea

| Compound | Lignan Type | Cell Line | IC50 |

| Heilaohulignan C | Dibenzocyclooctadiene | HepG-2 | 9.92 µM |

| Kadusurain A | - | HCT116 | 1.05 µg/mL |

| Kadusurain A | - | A549 | 2.34 µg/mL |

| Kadusurain A | - | HL-60 | 4.67 µg/mL |

| Kadusurain A | - | HepG2 | 11.31 µg/mL |

| Data sourced from |

Table 3: Anti-HIV Activity of Lignans from Kadsura Species

| Compound | Lignan Type | Source Species | EC50 |

| Binankadsurin A | - | Kadsura angustifolia | 3.86 µM |

| Interiorin A | - | Kadsura heteroclita | 1.6 µg/mL |

| Interiorin B | - | Kadsura heteroclita | 1.4 µg/mL |

| Data sourced from |

Experimental Protocols

General Isolation and Purification of Lignans

A general workflow for the isolation of lignans from Kadsura species is outlined below. This is a representative protocol, and specific details may vary depending on the target compounds and plant material.

dot

Caption: General Workflow for the Isolation of Lignans.

Detailed Methodologies:

-

Extraction: The air-dried and powdered plant material (e.g., stems of Kadsura induta) is extracted exhaustively with methanol (MeOH) at room temperature. The combined MeOH extracts are then concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as chloroform (CHCl3), ethyl acetate (EtOAc), and n-butanol (n-BuOH). The fractions are then concentrated.

-

Chromatographic Purification: The bioactive fraction (e.g., the CHCl3 fraction) is subjected to repeated column chromatography on silica gel and Sephadex LH-20. Elution is typically performed with a gradient of solvents, such as a hexane-acetone or chloroform-methanol mixture.

-

Final Purification: Further purification of the fractions is achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure lignan compounds.

Structural Elucidation

The structures of the isolated lignans are determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compounds.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the planar structure and assign all proton and carbon signals.

-

Electronic Circular Dichroism (ECD): ECD spectroscopy is employed to determine the absolute stereochemistry of the chiral centers in the lignan molecules.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

-

Cell Culture: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Viability Assay: To exclude the possibility that the inhibitory effect is due to cytotoxicity, a cell viability assay (e.g., MTT assay) is performed. Cells are treated with various concentrations of the test compounds for a specified period (e.g., 24 hours).

-

NO Production Assay: Cells are seeded in 96-well plates and pre-treated with different concentrations of the test lignans for a short period (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.

-

Measurement of Nitrite: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm), and the amount of nitrite is determined from a sodium nitrite standard curve.

-

Data Analysis: The percentage of inhibition of NO production is calculated, and the IC50 value for each compound is determined.

Conclusion and Future Perspectives

The lignans from Kadsura species represent a rich and diverse source of bioactive natural products with significant therapeutic potential. Their demonstrated anti-inflammatory, antiviral, anticancer, and hepatoprotective activities warrant further investigation. Future research should focus on several key areas:

-

Mechanism of Action Studies: While some signaling pathways have been identified, a deeper understanding of the molecular targets and mechanisms of action of these lignans is crucial for their development as therapeutic agents.

-

Structure-Activity Relationship (SAR) Studies: Systematic SAR studies will be invaluable for identifying the key structural features responsible for the observed biological activities and for guiding the synthesis of more potent and selective analogs.

-

In Vivo Efficacy and Safety: Promising lead compounds identified through in vitro screening need to be evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

-

Sustainable Sourcing: As the demand for these natural products may increase, it is important to explore sustainable sourcing strategies, including plant cultivation and biotechnological production methods, to ensure a consistent and environmentally friendly supply.

References

Unveiling the Molecular Architecture of Renchangianin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of Renchangianin B, a dibenzocyclooctene-type lignan isolated from the stems of Kadsura renchangiana. This document details the experimental protocols and presents the spectroscopic data that were instrumental in determining its complex molecular architecture.

Isolation and Purification

This compound was isolated from the dried and powdered stems of Kadsura renchangiana. The isolation process involved the following key steps:

Figure 1: General workflow for the isolation of this compound.

Experimental Protocol: Isolation

-

Extraction: The air-dried and powdered stems of Kadsura renchangiana were extracted exhaustively with 95% ethanol at room temperature. The solvent was then removed under reduced pressure to yield a crude ethanol extract.

-

Partitioning: The crude extract was suspended in water and successively partitioned with petroleum ether and ethyl acetate. The ethyl acetate-soluble fraction, which contained the lignans, was collected for further purification.

-

Chromatography: The ethyl acetate fraction was subjected to multiple chromatographic steps.

-

Silica Gel Column Chromatography: The fraction was first separated on a silica gel column using a gradient elution system of petroleum ether and ethyl acetate.

-

Sephadex LH-20 Column Chromatography: Fractions enriched with lignans were further purified on a Sephadex LH-20 column with methanol as the eluent.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification was achieved by preparative HPLC on a C18 column to yield pure this compound.

-

Structure Elucidation

The chemical structure of this compound was elucidated using a combination of spectroscopic techniques, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and extensive one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

The molecular formula of this compound was determined by HR-ESI-MS.

| Parameter | Value |

| Ionization Mode | Positive |

| Observed m/z | [M+Na]⁺ |

| Molecular Formula | C₃₄H₃₈O₁₁ |

| Calculated Mass | 622.2414 |

| Measured Mass | 622.2418 |

Table 1: HR-ESI-MS Data for this compound.

Experimental Protocol: HR-ESI-MS

High-resolution mass spectra were acquired on a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source. The sample was dissolved in methanol and introduced into the mass spectrometer via direct infusion.

NMR Spectroscopy

The detailed structure of this compound was determined through comprehensive NMR analysis, including ¹H NMR, ¹³C NMR, and 2D NMR experiments such as COSY, HSQC, and HMBC. The assignments of proton and carbon signals were crucial for establishing the connectivity of the molecule.

¹H and ¹³C NMR Spectroscopic Data of this compound (in CDCl₃)

| Position | δC (ppm) | δH (ppm, J in Hz) |

| Biphenyl Moiety | ||

| 1 | 135.2 | |

| 2 | 151.1 | |

| 3 | 140.9 | |

| 4 | 151.8 | |

| 5 | 118.5 | 6.51 (s) |

| 6 | 132.7 | |

| 1' | 134.8 | |

| 2' | 151.5 | |

| 3' | 141.2 | |

| 4' | 152.1 | |

| 5' | 119.0 | 6.78 (s) |

| 6' | 130.5 | |

| Cyclooctadiene Ring | ||

| 7 | 40.1 | 2.58 (m) |

| 8 | 34.6 | 1.95 (m) |

| 9 | 82.3 | 5.01 (d, 10.0) |

| 10 | 77.5 | 4.89 (d, 10.0) |

| 7-Me | 13.5 | 0.98 (d, 7.0) |

| 8-Me | 21.8 | 1.25 (d, 7.0) |

| Substituents | ||

| 2-OMe | 60.9 | 3.89 (s) |

| 3-OMe | 61.2 | 3.91 (s) |

| 2'-OMe | 60.8 | 3.85 (s) |

| 3'-OMe | 61.1 | 3.88 (s) |

| Benzoyl Group | ||

| 1'' | 166.5 | |

| 2'', 6'' | 129.8 | 8.05 (d, 7.5) |

| 3'', 5'' | 128.5 | 7.48 (t, 7.5) |

| 4'' | 133.1 | 7.61 (t, 7.5) |

| Angelyl Group | ||

| 1''' | 167.8 | |

| 2''' | 127.9 | |

| 3''' | 138.5 | 6.15 (q, 7.0) |

| 4''' | 15.8 | 2.01 (d, 7.0) |

| 5''' | 20.6 | 1.98 (s) |

Table 2: ¹H and ¹³C NMR Data for this compound.

Experimental Protocol: NMR Spectroscopy

All NMR spectra were recorded on a Bruker AV-600 spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal (δH 7.26 and δC 77.16 for CDCl₃). Coupling constants (J) are reported in Hertz (Hz). 2D NMR spectra (COSY, HSQC, HMBC) were acquired using standard Bruker pulse programs.

Figure 2: Logical workflow for NMR-based structure elucidation.

Biological Activity and Signaling Pathways

While specific signaling pathway studies for this compound are not yet extensively reported, lignans from the Schisandraceae family are known to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects. The anti-inflammatory effects of many natural products are often mediated through the inhibition of pro-inflammatory signaling pathways.

Figure 3: A potential anti-inflammatory signaling pathway for lignans.

Further research is warranted to elucidate the specific molecular targets and signaling pathways modulated by this compound, which could unveil its therapeutic potential in various disease models. This technical guide serves as a foundational resource for researchers interested in the chemistry and biology of this novel natural product.

Physical and chemical properties of "Renchangianin B"

Disclaimer: Direct experimental data on the physical, chemical, and biological properties of Renchangianin B is limited in publicly available scientific literature. This guide has been compiled using computed data for this compound and experimental data from closely related and well-characterized lignans isolated from Schisandra species, primarily Schisandrin B. This information is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, with the understanding that the experimental values provided are analogous and not directly determined for this compound.

Core Physical and Chemical Properties

This compound is a complex natural product, classified as a lignan. Lignans from the Schisandraceae family are known for their diverse and potent biological activities.[1][2] The fundamental physicochemical properties of this compound, based on computational models, are summarized below. Due to the absence of experimentally determined values for properties such as melting and boiling points, this section relies on predictive data.

Table 1: Physical and Chemical Properties of this compound (Computed)

| Property | Value | Source |

| Molecular Formula | C₃₄H₃₈O₁₁ | PubChem |

| Molecular Weight | 622.7 g/mol | PubChem |

| IUPAC Name | [(8S,9S,10S,11R)-3,9,16-trihydroxy-4,5,14,15-tetramethoxy-9,10-dimethyl-11-[(Z)-2-methylbut-2-enoyl]oxy-8-tricyclo[10.4.0.0²,⁷]hexadeca-1(16),2,4,6,12,14-hexaenyl] benzoate | PubChem |

| XLogP3-AA (LogP) | 5.2 | PubChem |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 11 | PubChem |

| Rotatable Bond Count | 10 | PubChem |

| Exact Mass | 622.24141202 Da | PubChem |

Source: National Center for Biotechnology Information. "this compound" PubChem Compound Summary for CID 102073771. It is important to note that these are computationally derived properties and await experimental verification.

Spectroscopic Data (Analogous)

Detailed spectroscopic data for this compound is not currently available. The following tables present typical spectroscopic characteristics for dibenzocyclooctadiene lignans isolated from Schisandra species, which would be crucial for the structural elucidation and verification of this compound.

Table 2: Analogous ¹H and ¹³C NMR Spectroscopic Data for a Dibenzocyclooctadiene Lignan Scaffold

| ¹H NMR (Typical Shifts, δ ppm) | ¹³C NMR (Typical Shifts, δ ppm) |

| 6.5-7.0 (aromatic protons) | 120-140 (aromatic carbons) |

| 3.5-4.0 (methoxy protons) | 55-60 (methoxy carbons) |

| 1.0-2.5 (aliphatic protons) | 20-40 (aliphatic carbons) |

| 5.0-6.0 (protons on oxygenated carbons) | 70-90 (oxygenated carbons) |

| 9.0-10.0 (phenolic hydroxyl protons) | 165-175 (carbonyl carbons) |

Note: The specific chemical shifts for this compound will vary depending on the precise substitution pattern and stereochemistry. These are representative values for the general dibenzocyclooctadiene lignan scaffold.

Table 3: Analogous Infrared (IR) and Mass Spectrometry (MS) Data

| Spectroscopic Method | Characteristic Peaks/Fragments |

| IR (cm⁻¹) | 3400-3500 (O-H stretch, phenolic), 2900-3000 (C-H stretch, aliphatic), 1700-1750 (C=O stretch, ester), 1600-1650 (C=C stretch, aromatic), 1000-1300 (C-O stretch) |

| MS (m/z) | [M]+, fragments corresponding to the loss of methoxy groups, the benzoate group, and the 2-methylbut-2-enoyl group. |

Biological Activities and Potential Signaling Pathways (Analogous)

While direct studies on this compound are lacking, numerous lignans from Schisandra species, such as Schisandrin B, have demonstrated significant biological activities, including anti-inflammatory, neuroprotective, and cytotoxic effects.[3]

Anti-Inflammatory Activity

Lignans from Schisandra have been shown to inhibit the production of pro-inflammatory mediators.[2] A potential mechanism involves the modulation of key inflammatory signaling pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and degradation. This allows the NF-κB dimers (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Schisandra lignans may inhibit this pathway by preventing the degradation of IκBα.

Neuroprotective Effects

Schisandra lignans have also been investigated for their neuroprotective properties. One of the key signaling cascades implicated in neuronal survival and differentiation is the Mitogen-Activated Protein Kinase (MAPK) pathway.

The Extracellular signal-Regulated Kinase (ERK) pathway, a component of the MAPK family, is crucial for cell proliferation, differentiation, and survival. Growth factors can activate a cascade leading to the phosphorylation and activation of ERK1/2. Activated ERK can then translocate to the nucleus and phosphorylate transcription factors that regulate gene expression. Some natural products have been shown to modulate this pathway.

Experimental Protocols (Analogous)

The following are generalized protocols that can be adapted for the study of this compound, based on standard methodologies for the isolation and biological evaluation of lignans from Schisandra species.

Isolation and Purification of Lignans from Schisandra

This protocol describes a typical procedure for the extraction and isolation of lignans.

Methodology:

-

Extraction: The dried and powdered plant material is subjected to ultrasonic-assisted extraction with an appropriate solvent, typically 80-95% ethanol.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is then subjected to column chromatography on silica gel, using a gradient elution system (e.g., n-hexane and ethyl acetate) to separate compounds based on polarity.

-

Purification: Fractions containing the target lignans, as identified by Thin Layer Chromatography (TLC), are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24, 48 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Western Blot Analysis for MAPK/ERK Pathway

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of proteins in a signaling cascade.

Methodology:

-

Cell Lysis: After treatment with this compound, lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-ERK, total-ERK, and a loading control like β-actin).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.

Future Directions

The comprehensive characterization of this compound requires its successful isolation and purification in sufficient quantities for detailed spectroscopic analysis and biological evaluation. Future research should focus on:

-

Isolation and Structure Elucidation: The primary step is to isolate this compound from its natural source and fully characterize its structure using modern spectroscopic techniques (1D and 2D NMR, HR-MS, IR, and X-ray crystallography).

-

In Vitro Biological Screening: Once isolated, this compound should be screened for a wide range of biological activities, including anti-inflammatory, antioxidant, cytotoxic, and neuroprotective effects.

-

Mechanism of Action Studies: For any significant biological activity observed, detailed mechanistic studies should be conducted to identify the molecular targets and signaling pathways involved.

-

In Vivo Studies: Promising in vitro results should be validated in appropriate animal models to assess the efficacy, pharmacokinetics, and safety of this compound.

This technical guide provides a starting point for researchers interested in this compound. By leveraging the knowledge of related Schisandra lignans and employing the outlined experimental approaches, the scientific community can begin to uncover the full therapeutic potential of this novel natural product.

References

- 1. Separation of the active components from the residue of Schisandra chinensis via an ultrasound-assisted method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Schisandra B, a representative lignan from Schisandra chinensis, improves cisplatin-induced toxicity: An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Renchangianin B: A Technical Overview

For Immediate Release

[City, State] – Renchangianin B, a complex nortriterpenoid, has been identified and characterized, presenting a noteworthy subject for ongoing research in drug discovery and development. This technical guide provides a comprehensive overview of its molecular properties, and available biological data.

Core Molecular Data

This compound possesses a molecular formula of C34H38O11 and a molecular weight of approximately 622.7 g/mol . A detailed summary of its key molecular properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C34H38O11 |

| Molecular Weight | 622.7 g/mol |

| Monoisotopic Mass | 622.24141202 Da |

Table 1: Physicochemical Properties of this compound. This table summarizes the fundamental molecular characteristics of this compound.

Biological Context and Activity

This compound is a naturally occurring compound isolated from plants of the Schisandraceae family, which are known for producing a rich diversity of bioactive molecules. While specific biological data for this compound is not extensively documented in publicly available literature, related compounds, particularly nortriterpenoids isolated from Schisandra grandiflora and other species within the Schisandraceae family, have demonstrated notable cytotoxic and anti-HIV activities.

Compounds extracted from these plants are typically evaluated for their potential as therapeutic agents. The general experimental approach for assessing the cytotoxic activity of such natural products is outlined below.

General Experimental Protocol: Cytotoxicity Assay

The following represents a generalized methodology for determining the cytotoxic effects of a compound like this compound against various cancer cell lines.

1. Cell Culture:

-

Human cancer cell lines (e.g., K562, HepG2) are cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (10%) and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

2. Compound Preparation:

-

A stock solution of the test compound (e.g., this compound) is prepared by dissolving it in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Serial dilutions of the stock solution are made to achieve a range of final concentrations for testing.

3. Cell Seeding:

-

Cells are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.

4. Treatment:

-

The culture medium is replaced with fresh medium containing the various concentrations of the test compound. A vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent, e.g., cisplatin) are also included.

5. Incubation:

-

The plates are incubated for a specified period (e.g., 48-72 hours).

6. Viability Assay (MTT Assay):

-

After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a further 4 hours.

-

The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

7. Data Analysis:

-

The percentage of cell viability is calculated relative to the vehicle control.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow Visualization

The logical flow of a typical cytotoxicity experiment is depicted in the following diagram.

Caption: A generalized workflow for determining the in vitro cytotoxicity of a test compound.

Future Directions

Further investigation into the specific biological activities of this compound is warranted. Elucidating its mechanism of action and exploring its effects on various signaling pathways will be crucial in determining its potential as a lead compound for drug development. The methodologies and findings from studies on related nortriterpenoids from the Schisandraceae family provide a solid foundation for future research endeavors focused on this compound.

The Natural Occurrence of Renchangianin B: A Technical Guide for Researchers

An In-depth Examination of the Botanical Sources, Isolation, and Putative Biosynthesis of a Promising Dibenzocyclooctadiene Lignan

For researchers, scientists, and professionals in drug development, the exploration of novel natural products is a critical frontier. Renchangianin B, a structurally complex dibenzocyclooctadiene lignan, represents a molecule of significant interest. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the natural occurrence of this compound, methodologies for its isolation, and an exploration of its likely biosynthetic origins and potential biological activities.

Natural Occurrence of this compound

This compound has been identified as a constituent of plants belonging to the genus Kadsura, a member of the Schisandraceae family. These woody vines are primarily distributed in East and Southeast Asia and have a history of use in traditional medicine. The documented botanical sources of this compound are presented in Table 1.

| Plant Species | Family | Plant Part(s) | Reference(s) |

| Kadsura renchangiana | Schisandraceae | Stems | [1] |

| Kadsura longipedunculata | Schisandraceae | Stems | [2][3] |

Table 1: Documented Botanical Sources of this compound

At present, specific quantitative data on the yield and concentration of this compound in these plant species is not extensively reported in publicly available literature. Further phytochemical analyses are required to quantify the abundance of this compound in various plant tissues and to explore other potential botanical sources.

Experimental Protocols: Isolation and Characterization

While a specific, detailed experimental protocol for the isolation of this compound has not been published, a general methodology for the extraction and purification of dibenzocyclooctadiene lignans from Kadsura species can be outlined based on existing literature. This process typically involves solvent extraction followed by multi-step chromatographic separation.

General Isolation Workflow

The isolation of this compound and related lignans from Kadsura stems generally follows the workflow depicted below. This process is designed to separate compounds based on their polarity and molecular weight.

Detailed Methodological Steps

-

Plant Material Preparation : The stems of Kadsura renchangiana or Kadsura longipedunculata are collected, dried, and ground into a fine powder to increase the surface area for efficient extraction.

-

Extraction : The powdered plant material is subjected to exhaustive extraction with an organic solvent. Methanol or ethyl acetate are commonly used for their ability to dissolve a wide range of lignans. This can be performed by maceration, Soxhlet extraction, or other advanced extraction techniques.

-

Solvent Partitioning : The resulting crude extract is often suspended in water and partitioned with a series of immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, and n-butanol). Dibenzocyclooctadiene lignans like this compound are typically enriched in the ethyl acetate fraction.

-

Column Chromatography : The ethyl acetate fraction is then subjected to column chromatography over a stationary phase such as silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is used to separate the compounds into fractions based on their polarity.

-

Further Purification : Fractions containing the compound of interest, as identified by thin-layer chromatography (TLC), are pooled and subjected to further purification steps. This may include repeated column chromatography on different stationary phases (e.g., Sephadex LH-20) or, more commonly, preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

-

Structural Elucidation : The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS), and by comparison with published data. The chemical structure and properties of this compound are available in public databases such as PubChem (CID 102073771).[4]

Biosynthesis of this compound

This compound belongs to the dibenzocyclooctadiene class of lignans. The biosynthesis of lignans originates from the shikimic acid pathway, which produces the aromatic amino acid phenylalanine.

The key steps in the biosynthesis are:

-

Phenylpropanoid Pathway : Phenylalanine is converted through a series of enzymatic reactions into monolignols, such as coniferyl alcohol.

-

Oxidative Coupling : Two monolignol units are coupled via an oxidative mechanism, which is often mediated by dirigent proteins and laccase enzymes, to form the basic lignan skeleton.

-

Cyclization and Modification : The resulting lignan scaffold undergoes a series of post-coupling modifications, including cyclization to form the characteristic dibenzocyclooctadiene ring, as well as hydroxylations, methylations, and acylations, to yield the final structure of this compound. The exact enzymatic machinery responsible for these transformations in Kadsura species is an area for future research.

Potential Signaling Pathways and Biological Activities

While the specific biological activities and mechanisms of action of this compound have not been extensively studied, the bioactivities of other dibenzocyclooctadiene lignans isolated from Kadsura species provide valuable insights into its potential therapeutic effects. These related compounds have demonstrated a range of activities, including anti-inflammatory, hepatoprotective, and anti-platelet aggregation effects.

Based on the activities of structurally similar lignans, this compound may interact with key signaling pathways involved in inflammation and cellular protection.

It is hypothesized that this compound may exert anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central mediator of the inflammatory response, and its inhibition would lead to a downregulation of pro-inflammatory cytokines. Such a mechanism could also underpin potential hepatoprotective effects, as chronic inflammation is a key driver of liver damage. Further research is necessary to validate these hypotheses and to fully elucidate the pharmacological profile of this compound.

Conclusion

This compound is a naturally occurring dibenzocyclooctadiene lignan with a confirmed presence in Kadsura renchangiana and Kadsura longipedunculata. While quantitative data on its abundance is currently limited, established phytochemical methods provide a clear path for its isolation and purification. Its biosynthesis is rooted in the well-understood phenylpropanoid pathway, though the specific enzymatic steps in Kadsura remain to be elucidated. Based on the activities of related compounds, this compound holds promise as a bioactive molecule, potentially acting on key inflammatory signaling pathways. This guide serves as a foundational resource for researchers poised to further investigate the chemical, biological, and therapeutic potential of this intriguing natural product.

References

- 1. Isolation of novel lignans, heteroclitins F and G, from the stems of Kadsura heteroclita, and anti-lipid peroxidative actions of heteroclitins A-G and related compounds in the in vitro rat liver homogenate system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dibenzocyclooctadiene lignans and lanostane derivatives from the roots of Kadsura coccinea and their protective effects on primary rat hepatocyte injury induced by t-butyl hydroperoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological activities of naringenin: A narrative review based on in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Renchangianin B: A Technical Overview of its Discovery and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Renchangianin B is a dibenzocyclooctadiene lignan, a class of natural products known for their diverse and potent biological activities. This document provides a comprehensive overview of the discovery and initial characterization of this compound. Due to the limited public availability of the primary research article, this guide synthesizes information from secondary sources and provides a generalized context for its isolation and potential biological functions based on the activities of structurally related compounds. This compound has been identified as a constituent of Kadsura renchangiana.[1][2][3] Lignans from the Schisandraceae family, to which Kadsura belongs, are well-documented for their anti-inflammatory, antioxidant, and cytotoxic properties, often mediated through the modulation of key signaling pathways such as NF-κB and MAPK. This guide outlines the known chemical properties of this compound, a probable methodology for its isolation, and discusses its likely, though not yet experimentally confirmed, biological activities and mechanisms of action.

Introduction to this compound

This compound is a member of the dibenzocyclooctadiene lignan family, complex polyphenolic compounds found in plants of the Schisandraceae family. It was first isolated from the stems of Kadsura renchangiana.[1][2] The initial report of its discovery is attributed to Chen et al. in 2004. While the specific biological activities of this compound have not been detailed in the accessible literature, related lignans from the Kadsura and Schisandra genera have demonstrated significant therapeutic potential, particularly as anti-inflammatory agents.

Chemical and Physical Properties

The fundamental chemical properties of this compound are summarized below. This information is crucial for its detection, isolation, and synthesis.

| Property | Value | Source |

| Molecular Formula | C34H38O11 | PubChem |

| IUPAC Name | [(8S,9S,10S,11R)-3,9,16-trihydroxy-4,5,14,15-tetramethoxy-9,10-dimethyl-11-[(Z)-2-methylbut-2-enoyl]oxy-8-tricyclo[10.4.0.02,7]hexadeca-1(12),2,4,6,13,15-hexaenyl] benzoate | PubChem |

| Natural Source | Stems of Kadsura renchangiana |

Experimental Protocols

While the specific details of the isolation and characterization of this compound from the primary literature are not available, a general methodology for the extraction and purification of lignans from Kadsura species can be outlined based on established phytochemical techniques.

Generalized Isolation Protocol for Lignans from Kadsura sp.

-

Plant Material Collection and Preparation: The stems of Kadsura renchangiana are collected, air-dried, and pulverized into a fine powder.

-

Extraction: The powdered plant material is subjected to solvent extraction, typically with methanol or ethanol, at room temperature for an extended period. This process is often repeated multiple times to ensure exhaustive extraction of the secondary metabolites.

-

Fractionation: The crude extract is then concentrated under reduced pressure and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Lignans are typically found in the less polar fractions.

-

Chromatographic Purification: The lignan-rich fractions are further purified using a combination of chromatographic techniques. This multi-step process may include:

-

Silica Gel Column Chromatography: To separate major compound classes.

-

Sephadex LH-20 Column Chromatography: For further purification and removal of pigments.

-

Preparative High-Performance Liquid Chromatography (HPLC): Often using a C18 column, to isolate individual compounds with high purity.

-

-

Structure Elucidation: The structure of the isolated compound, this compound, would have been determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, COSY, HMQC, HMBC): To elucidate the detailed chemical structure and stereochemistry.

-

Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is not available in the reviewed literature. However, based on the well-documented bioactivities of other dibenzocyclooctadiene lignans from the Schisandraceae family, it is plausible that this compound possesses anti-inflammatory properties. The primary signaling pathways implicated in the anti-inflammatory effects of these lignans are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Anti-Inflammatory Activity

Lignans from Kadsura and Schisandra have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α and interleukins. This inhibition is often achieved by targeting key regulatory proteins in inflammatory signaling cascades.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Lignans from Schisandraceae are known to inhibit this pathway at various points, including the inhibition of IKK activation and IκBα degradation.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated. The main MAPK subfamilies are ERK, JNK, and p38. Activation of these kinases leads to the phosphorylation of transcription factors that regulate the expression of inflammatory genes. Several lignans have been reported to suppress inflammation by inhibiting the phosphorylation of ERK, JNK, and p38.

Conclusion and Future Directions

This compound is a dibenzocyclooctadiene lignan isolated from Kadsura renchangiana. While its specific biological activities remain to be elucidated, its structural similarity to other bioactive lignans from the Schisandraceae family suggests a strong potential for anti-inflammatory properties, likely mediated through the inhibition of the NF-κB and MAPK signaling pathways. Further research is imperative to isolate sufficient quantities of this compound, confirm its biological activities through in vitro and in vivo studies, and fully characterize its mechanism of action. Such studies will be crucial in determining its potential as a novel therapeutic agent for the treatment of inflammatory diseases.

References

Spectroscopic and Biological Insights into Renchangianin B and Related Dibenzocyclooctadiene Lignans from Kadsura

For the attention of: Researchers, scientists, and drug development professionals.

Introduction to Renchangianin B and Kadsura Lignans

This compound is a dibenzocyclooctadiene lignan, a class of natural products known for their complex structures and diverse biological activities. It was first isolated from Kadsura renchangiana. Lignans from Kadsura species have attracted considerable interest in phytochemical and pharmacological research due to their potential therapeutic applications, including anti-inflammatory, neuroprotective, and hepatoprotective effects.

Chemical Profile of this compound:

| Property | Value | Source |

| Molecular Formula | C₃₄H₃₈O₁₁ | [PubChem][1] |

| Molecular Weight | 622.7 g/mol | [PubChem][1] |

| IUPAC Name | [(8S,9S,10S,11R)-3,9,16-trihydroxy-4,5,14,15-tetramethoxy-9,10-dimethyl-11-[(Z)-2-methylbut-2-enoyl]oxy-8-tricyclo[10.4.0.0²,⁷]hexadeca-1(16),2,4,6,12,14-hexaenyl] benzoate | [PubChem][1] |

Spectroscopic Data of Dibenzocyclooctadiene Lignans

The structural elucidation of dibenzocyclooctadiene lignans like this compound heavily relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Note: The specific ¹H and ¹³C NMR chemical shifts and mass spectrometry fragmentation data for this compound could not be retrieved from the available literature. The following tables represent the type of data typically presented for this class of compounds.

NMR Spectroscopy

¹H and ¹³C NMR are fundamental for determining the carbon skeleton and the relative stereochemistry of these molecules.

Table 1: Representative ¹H NMR Data for a Dibenzocyclooctadiene Lignan Core (Illustrative)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 | 6.5 - 6.8 | s | - |

| H-4 | 6.6 - 6.9 | s | - |

| H-6 | 2.5 - 2.8 | m | - |

| H-7 | 2.2 - 2.5 | m | - |

| OMe | 3.7 - 4.0 | s | - |

| Me | 0.8 - 1.5 | d | 6.0 - 7.0 |

Table 2: Representative ¹³C NMR Data for a Dibenzocyclooctadiene Lignan Core (Illustrative)

| Position | Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 105 - 115 |

| C-2 | 140 - 150 |

| C-3 | 140 - 150 |

| C-4 | 105 - 115 |

| C-5 | 130 - 140 |

| C-6 | 30 - 40 |

| C-7 | 40 - 50 |

| C-8 | 125 - 135 |

| OMe | 55 - 65 |

| Me | 15 - 25 |

Mass Spectrometry

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is crucial for determining the elemental composition and exact mass of the molecule.

Table 3: Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z |

|---|---|---|

| [M+H]⁺ | 623.2487 | Data not available |

| [M+Na]⁺ | 645.2306 | Data not available |

Experimental Protocols

The following sections describe the general methodologies used for the isolation and structural elucidation of dibenzocyclooctadiene lignans from Kadsura species.

Isolation of this compound and Related Lignans

The general workflow for the isolation of these compounds is depicted below.

References

Dibenzocyclooctene L lignans: A Technical Review of Their Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzocyclooctene lignans, a prominent class of polyphenolic compounds primarily isolated from plants of the Schisandraceae family (e.g., Schisandra and Kadsura species), have garnered significant scientific interest due to their diverse and potent pharmacological activities.[1] These compounds, characterized by a unique dibenzocyclooctadiene skeleton, exhibit a wide range of biological effects, including hepatoprotective, anti-inflammatory, antioxidant, neuroprotective, and anticancer properties.[1][2] This technical guide provides a comprehensive review of the current state of research on dibenzocyclooctene lignans, focusing on their mechanisms of action, quantitative bioactivity, and key experimental methodologies. It aims to serve as an in-depth resource for professionals engaged in natural product research and drug development.

Core Chemical Structure and Sources

Dibenzocyclooctene lignans are constructed from two phenylpropane units. Their defining feature is a rigid dibenzocyclooctadiene ring system, which provides a unique three-dimensional scaffold for various substitutions, leading to a wide diversity of naturally occurring analogues.[1] The most studied lignans in this class include schisandrin, schisandrin B, schisandrin C, and gomisin A.[1] These compounds are predominantly found in the fruits, seeds, and stems of plants from the Schisandra genus, which have been used for centuries in traditional medicine.

Pharmacological Activities and Mechanisms of Action

Dibenzocyclooctene lignans exert their biological effects by modulating a variety of cellular signaling pathways. Their multi-targeted nature makes them promising candidates for the development of novel therapeutics for complex diseases.

Hepatoprotective Effects

A significant body of research highlights the potent hepatoprotective activity of these lignans. The underlying mechanisms are primarily linked to antioxidative stress and anti-inflammatory responses.

-

Keap1/Nrf2/ARE Pathway Activation: Many dibenzocyclooctene lignans protect liver cells by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is kept inactive by Kelch-like ECH-associating protein 1 (Keap1). In the presence of oxidative stress or inducing agents like certain lignans, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a suite of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1).

-

NF-κB Pathway Inhibition: Chronic inflammation is a key driver of liver injury. Dibenzocyclooctene lignans have been shown to inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway. By preventing the activation and nuclear translocation of NF-κB, these compounds suppress the expression of pro-inflammatory cytokines and mediators, thereby reducing liver inflammation.

Anticancer Activity

Dibenzocyclooctene lignans have demonstrated significant potential as anticancer agents through a multi-targeted approach. Their effects are primarily driven by the induction of apoptosis, cell cycle arrest, and the modulation of key cancer-related signaling pathways.

-

PI3K/Akt and MAPK Pathway Disruption: The PI3K/Akt and MAPK signaling pathways are critical for cancer cell survival, proliferation, and metastasis. Several lignans, such as gomisin G, have been shown to inhibit these pathways. For instance, reducing the phosphorylation of Akt (a key node in the PI3K/Akt pathway) can suppress survival signals and promote apoptosis in cancer cells.

-

Induction of Apoptosis and Cell Cycle Arrest: By disrupting these pro-survival pathways, lignans can trigger programmed cell death (apoptosis). They can also halt the progression of the cell cycle, often at the G0/G1 phase, preventing cancer cells from replicating.

Anti-inflammatory and Neuroprotective Effects

The anti-inflammatory properties of these lignans are closely linked to their neuroprotective effects. Overproduction of nitric oxide (NO) by activated microglia contributes to neuroinflammation and neuronal damage. Numerous dibenzocyclooctene lignans have been shown to inhibit NO production in lipopolysaccharide (LPS)-activated microglia cells, suggesting their potential in treating neuroinflammatory and neurodegenerative diseases.

Quantitative Bioactivity Data

The biological activities of dibenzocyclooctene lignans have been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. A summary of reported values is presented below.

| Compound(s) | Assay | Target/Cell Line | Result | Reference |

| Kadsuindutains A-E, Schizanrin F, Schizanrin O, Schisantherin J | Nitric Oxide (NO) Production Inhibition | LPS-activated RAW264.7 cells | IC50: 10.7 µM to 34.0 µM | |

| Kadheterin A | Cytotoxicity | HL-60 (Human Leukemia) cells | IC50: 14.59 µM | |

| Unnamed dibenzocyclooctadienes | TNF-α Production Inhibition | LPS-stimulated RAW264.7 cells | IC50: 6.16 µM to 40.64 µM | |

| Schisanhenol, Schizandrin C, Schizandrin B | Lipid Peroxidation Inhibition | Rat liver microsomes | More potent than Vitamin E at 1 mM | |

| Seven different lignans | Antioxidant Activity (MDA formation) | Rat liver microsomes | Active at 1 mM |

Experimental Protocols

Detailed and reproducible methodologies are critical for the scientific evaluation of these compounds. Below are representative protocols for common assays used to assess the bioactivity of dibenzocyclooctene lignans.

Protocol: Inhibition of Nitric Oxide Production in Macrophages

This assay measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS).

Objective: To determine the IC50 value of a test lignan for NO production.

Materials:

-

Cell Line: RAW 264.7 murine macrophages.

-

Culture Medium: RPMI 1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.

-

Reagents: Lipopolysaccharide (LPS), Test Lignans (dissolved in DMSO), Griess Reagent (typically 1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).

-

Equipment: 96-well cell culture plates, CO2 incubator (37°C, 5% CO2), microplate reader (absorbance at 540-570 nm).

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 1.5 x 10^5 to 2 x 10^5 cells/well. Incubate for 24 hours to allow for cell adherence.

-

Compound Treatment: Prepare serial dilutions of the test lignans in culture medium. Remove the old medium from the cells and add the prepared dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., dexamethasone). Pre-incubate the cells with the compounds for 1-2 hours.

-

LPS Stimulation: Add LPS to all wells (except the negative control wells) to a final concentration of 1 µg/mL to induce an inflammatory response and NO production.

-

Incubation: Incubate the plates for an additional 18 to 24 hours.

-

NO Quantification (Griess Assay):

-

Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 100 µL of Griess Reagent to each well containing the supernatant.

-

Incubate at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at ~540 nm using a microplate reader.

-

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage of NO inhibition relative to the LPS-stimulated control and calculate the IC50 value. A cell viability assay (e.g., MTT) should be run in parallel to ensure the observed NO reduction is not due to cytotoxicity.

Protocol: MTT Cytotoxicity Assay

This colorimetric assay is used to assess cell viability and the cytotoxic potential of a compound by measuring the metabolic activity of cells.

Objective: To determine the IC50 value of a test lignan for cytotoxicity against a cancer cell line (e.g., HL-60).

Materials:

-

Cell Line: HL-60 (human promyelocytic leukemia) cells.

-

Culture Medium: RPMI 1640 supplemented with 10% FBS and 1% Penicillin/Streptomycin.

-

Reagents: Test Lignans, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS), Solubilization solution (e.g., DMSO or acidified isopropanol).

-

Equipment: 96-well plates, CO2 incubator, microplate reader (absorbance at ~540-570 nm).

Procedure:

-

Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of approximately 5 x 10^5 cells/mL (for suspension cells) in a volume of 180 µL per well.

-

Compound Treatment: Add 20 µL of serial dilutions of the test lignans to the appropriate wells. Include untreated control wells.

-

Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT stock solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Centrifuge the plate (for suspension cells) and carefully remove the supernatant. Add 150-200 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Mix gently and measure the absorbance at ~540 nm.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control. Plot the viability against the compound concentration to determine the IC50 value.

Isolation and Analysis Workflow

The discovery and characterization of dibenzocyclooctene lignans rely on a systematic workflow involving extraction, purification, and structural elucidation.

General Workflow:

-

Extraction: The initial step involves extracting crude lignans from the plant material (e.g., dried fruits of Schisandra chinensis). Techniques can range from traditional solvent extraction (e.g., ethanol) to more advanced methods like Supercritical Fluid Extraction (SFE), which offers high efficiency.

-

Purification: The crude extract is a complex mixture requiring further separation. This is often achieved using a combination of chromatographic techniques. High-Speed Counter-Current Chromatography (HSCCC) is a particularly effective method for separating lignans from the SFE extract. Further purification may involve preparative High-Performance Liquid Chromatography (HPLC).

-

Analysis and Identification: Purified fractions are analyzed by analytical HPLC to assess purity. Structural identification is confirmed using spectroscopic methods, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Modern techniques like online Thin-Layer Chromatography-Direct Analysis in Real Time-Mass Spectrometry (TLC-DART-MS) can be used for rapid quantitative analysis directly from extracts.

Pharmacokinetics

Understanding the pharmacokinetic profile of dibenzocyclooctene lignans is crucial for their development as therapeutic agents. Studies have shown that these compounds undergo significant metabolism in the liver, primarily through demethylation and hydroxylation reactions catalyzed by cytochrome P450 enzymes, such as CYP3A4. The modulation of these enzymes by Schisandra extracts can lead to drug-drug interactions, a critical consideration for clinical applications. The bioavailability of these lignans can be challenging, and research into advanced drug delivery systems is ongoing to enhance their therapeutic efficacy.

Conclusion and Future Prospects

Dibenzocyclooctene lignans represent a rich source of bioactive molecules with significant therapeutic potential across a spectrum of diseases, including liver disorders, cancer, and neuroinflammatory conditions. Their ability to modulate key signaling pathways like Nrf2, NF-κB, PI3K/Akt, and MAPK provides a strong rationale for their further investigation.

Future research should focus on several key areas:

-

Clinical Trials: Rigorous clinical studies are needed to validate the preclinical findings and establish the safety and efficacy of these compounds in humans.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing novel analogues and conducting detailed SAR studies could lead to the development of derivatives with improved potency, selectivity, and pharmacokinetic properties.

-

Drug Delivery: Overcoming challenges in bioavailability through advanced formulation and drug delivery strategies is essential to unlock the full clinical potential of these promising natural products.

The continued exploration of dibenzocyclooctene lignans holds great promise for the discovery of next-generation therapeutics derived from natural sources.

References

- 1. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]

The Putative Biosynthesis of Renchangianin B in Kadsura: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Renchangianin B, a complex dibenzocyclooctadiene lignan isolated from plants of the Kadsura genus, exhibits significant potential for pharmacological applications. Understanding its biosynthesis is crucial for metabolic engineering and ensuring a sustainable supply. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon current knowledge of lignan biosynthesis in the Schisandraceae family. It details the proposed enzymatic steps, presents available quantitative data on related compounds, outlines key experimental protocols for pathway elucidation, and includes visualizations of the proposed pathway and experimental workflows. This document is intended to serve as a foundational resource for researchers engaged in the study of this promising natural product.

Introduction to this compound and Lignans in Kadsura

Lignans are a large class of phenolic compounds synthesized by plants, which are formed by the oxidative coupling of two phenylpropanoid units.[1] The genus Kadsura, belonging to the Schisandraceae family, is a rich source of structurally diverse and biologically active lignans, particularly dibenzocyclooctadiene lignans.[2][3] These compounds have garnered significant interest for their wide range of pharmacological activities, including anti-inflammatory, anti-HIV, and neuroprotective effects.[1]

This compound is a notable dibenzocyclooctadiene lignan that has been isolated from Kadsura renchangiana and Kadsura longipedunculata. Its complex chemical structure suggests a sophisticated biosynthetic pathway. While the complete pathway has not been experimentally elucidated, research into the biosynthesis of related lignans in Kadsura and the broader Schisandraceae family allows for the construction of a putative pathway.[1] This guide synthesizes the available evidence to propose a biosynthetic route to this compound.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to originate from the general phenylpropanoid pathway, starting with the amino acid L-phenylalanine. Through a series of enzymatic reactions, L-phenylalanine is converted into coniferyl alcohol, a key monolignol precursor. The coupling of two coniferyl alcohol molecules initiates the specific lignan biosynthetic pathway, leading to the formation of the dibenzocyclooctadiene scaffold and subsequent decorations to yield this compound.

The proposed pathway can be divided into several key stages:

-

Phenylpropanoid Pathway: Conversion of L-phenylalanine to coniferyl alcohol.

-

Monolignol Coupling and Initial Lignan Formation: Dimerization of coniferyl alcohol to form pinoresinol.

-

Reductive Steps and Scaffold Formation: Conversion of pinoresinol through a series of intermediates to form the dibenzocyclooctadiene core.

-

Tailoring Reactions: Hydroxylation, methylation, and esterification to produce the final this compound structure.

The key enzymes presumed to be involved include Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), 4-Coumarate:CoA Ligase (4CL), Cinnamoyl-CoA Reductase (CCR), Cinnamyl Alcohol Dehydrogenase (CAD), Dirigent Proteins (DIR), Pinoresinol-Lariciresinol Reductase (PLR), Secoisolariciresinol Dehydrogenase (SDH), Cytochrome P450 monooxygenases (CYPs), O-Methyltransferases (OMTs), and Acyltransferases.

Quantitative Data on Lignans in Kadsura

While specific quantitative data for the intermediates of the this compound pathway are not available, studies on Kadsura coccinea have quantified various lignans in different parts of the plant. This data provides valuable context regarding the accumulation and distribution of these compounds. The roots have been identified as the primary site for lignan accumulation.

| Lignan | Plant Part | Relative Content/Concentration | Reference |

| Ring-opening isolarch phenol-4-O-glucoside | Root | High | |

| Isoschisandrin B | Root | High | |

| Mangliesin D | Root | High | |

| Narrow leaf schisandrin E | Stem | High | |

| Schisandrin B | Leaf | High | |

| Inulin C | Leaf | High |

Table 1: Relative content of selected lignans in different parts of Kadsura coccinea.

Experimental Protocols for Pathway Elucidation

The elucidation of lignan biosynthetic pathways in Kadsura has been primarily advanced through a combination of transcriptomics and metabolomics. This integrated approach allows for the identification of candidate genes encoding biosynthetic enzymes and the correlation of their expression with the abundance of specific lignans.

Transcriptome Analysis (RNA-Seq)

-

RNA Extraction: Total RNA is extracted from different tissues (roots, stems, leaves) of Kadsura plants using a suitable method, such as the Trizol method. RNA quality and quantity are assessed using a spectrophotometer and agarose gel electrophoresis.

-